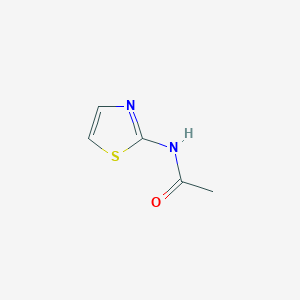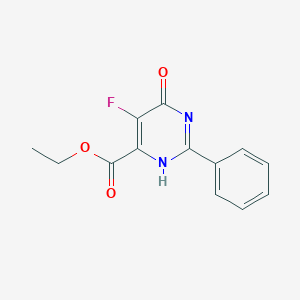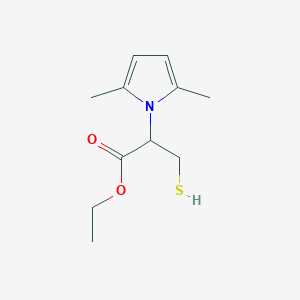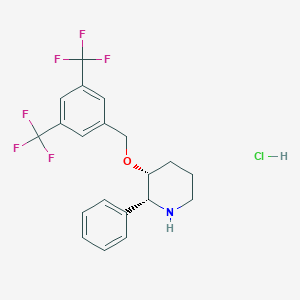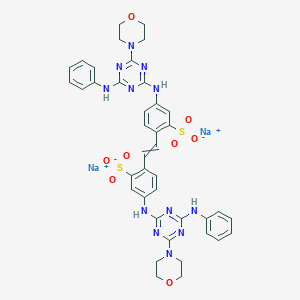![molecular formula C10H13NO2 B125297 Methyl 1,5-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate CAS No. 156301-70-1](/img/structure/B125297.png)
Methyl 1,5-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1,5-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate, also known as DMAC, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of bicyclic compounds and has a unique structure that makes it suitable for a wide range of applications.
作用机制
The mechanism of action of Methyl 1,5-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. Methyl 1,5-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been shown to inhibit the activity of the protein kinase C, an enzyme that is involved in cell signaling and regulation. Methyl 1,5-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate has been found to bind to the nicotinic acetylcholine receptor, which is involved in the transmission of nerve impulses.
Biochemical and Physiological Effects:
Methyl 1,5-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate has been found to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Methyl 1,5-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate has also been found to inhibit the replication of the hepatitis C virus and the herpes simplex virus. Methyl 1,5-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate has been shown to increase the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that are involved in mood regulation and behavior.
实验室实验的优点和局限性
Methyl 1,5-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate has several advantages for lab experiments. It is stable under a wide range of conditions and can be easily synthesized using standard laboratory techniques. Methyl 1,5-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate is also highly selective and can be used to target specific enzymes and receptors. However, Methyl 1,5-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate has some limitations as well. It is highly toxic and can cause severe side effects if not handled properly. Methyl 1,5-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate is also expensive, and its synthesis requires specialized equipment and expertise.
未来方向
There are several future directions for the research on Methyl 1,5-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate. One potential application is in the treatment of Alzheimer's disease and other neurological disorders. Methyl 1,5-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning. Another potential application is in the treatment of cancer. Methyl 1,5-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate has been shown to induce apoptosis in cancer cells and could be used as a chemotherapeutic agent. Finally, Methyl 1,5-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate could be used as a tool for studying the structure and function of enzymes and receptors. Its unique structure and selectivity make it an ideal candidate for this type of research.
Conclusion:
In conclusion, Methyl 1,5-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It has a unique structure and a wide range of potential applications. Methyl 1,5-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate has been extensively studied for its antitumor, antiviral, and antimicrobial properties, as well as its potential for the treatment of Alzheimer's disease and other neurological disorders. While Methyl 1,5-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate has several advantages for lab experiments, it also has some limitations, including its toxicity and cost. Researchers are constantly exploring new methods for synthesizing Methyl 1,5-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate and studying its potential applications.
合成方法
Methyl 1,5-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate can be synthesized using a variety of methods, including the Pictet-Spengler reaction, which is a condensation reaction between an amino acid and an aldehyde. This reaction results in the formation of a cyclic imine, which can be reduced to Methyl 1,5-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate. Another method involves the use of a palladium-catalyzed cross-coupling reaction between a brominated precursor and a nitrogen-containing heterocycle. The synthesis of Methyl 1,5-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate is challenging due to its complex structure, and researchers are constantly exploring new methods to improve its yield and purity.
科学研究应用
Methyl 1,5-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate has been extensively studied for its potential therapeutic applications. It has been found to have antitumor, antiviral, and antimicrobial properties. Methyl 1,5-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This makes Methyl 1,5-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate a potential candidate for the treatment of Alzheimer's disease and other neurological disorders.
属性
CAS 编号 |
156301-70-1 |
|---|---|
产品名称 |
Methyl 1,5-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate |
分子式 |
C10H13NO2 |
分子量 |
179.22 g/mol |
IUPAC 名称 |
methyl 1,5-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate |
InChI |
InChI=1S/C10H13NO2/c1-9-4-5-10(9,2)11(7-6-9)8(12)13-3/h4-7H,1-3H3 |
InChI 键 |
UMKBMNKOAVLDEB-UHFFFAOYSA-N |
SMILES |
CC12C=CC1(N(C=C2)C(=O)OC)C |
规范 SMILES |
CC12C=CC1(N(C=C2)C(=O)OC)C |
同义词 |
2-Azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylic acid, 1,5-dimethyl-, methyl ester |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



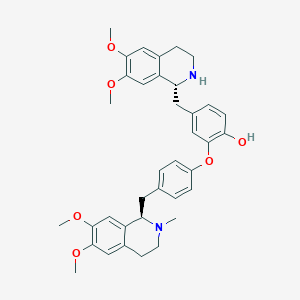

![N-[6-(Chloroacetyl)-1,3-benzodioxol-5-yl]acetamide](/img/structure/B125225.png)
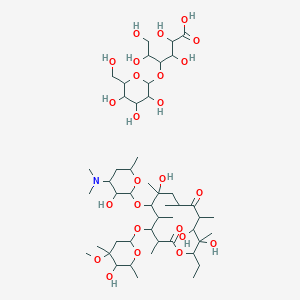
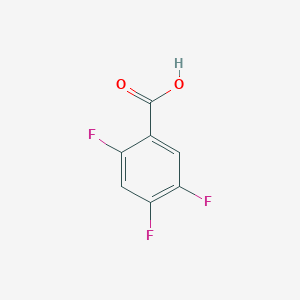
![(1R,2R,5R)-2,6,6-Trimethyl-3-(pyridin-3-ylmethylimino)bicyclo[3.1.1]heptan-2-ol](/img/structure/B125241.png)
